2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring, which is significant in various biological and chemical applications. This compound is characterized by its unique structure that includes a butanoic acid moiety attached to a chloro-substituted triazole. It has garnered attention for its potential applications in medicinal chemistry and agricultural sciences.
The compound can be synthesized through various methods, often involving the cyclization of precursors under specific reaction conditions. Its chemical structure and properties have been documented in databases such as PubChem and other scientific literature.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the chloro group in the triazole enhances its reactivity and potential biological interactions.
The synthesis of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves:
One common synthetic route involves the use of thionyl chloride or phosphorus pentachloride for chlorination steps, followed by cyclization reactions to form the triazole structure. The process may also include purification steps such as crystallization or chromatography to isolate the desired product with high purity .
The molecular formula of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is . The structural representation highlights:
2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation may yield N-oxides from the triazole ring, while substitution reactions could introduce various functional groups depending on the nucleophile used .
The mechanism of action for 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets within biological systems. The triazole ring facilitates hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity or altering cellular processes.
This interaction may lead to various biological effects, including antimicrobial or anticancer activities. Studies suggest that such compounds could disrupt metabolic pathways or interfere with signaling mechanisms in cells .
The compound exhibits typical characteristics associated with carboxylic acids and heterocyclic compounds:
Key chemical properties include:
Relevant data on these properties can often be found in chemical databases or literature focused on organic synthesis .
Scientific Uses
The applications of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid span several fields:
Triazole heterocycles (1,2,3- and 1,2,4-isomers) constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capacity, metabolic stability, and ability to mimic peptide bonds. The integration of triazoles into pharmaceuticals dates back decades, with seminal examples including the β-lactamase inhibitor tazobactam (1992) and the antifungal agent fluconazole. More recently, triazoles have been strategically deployed in hybrid molecules to combat antibiotic resistance and cancer. For instance, tazobactam’s triazole ring is critical for serine β-lactamase inhibition [3] [8], while novel 1,2,4-triazole-3-thione derivatives exhibit potent activity against metallo-β-lactamases (MBLs) like NDM-1 and VIM-4, restoring carbapenem efficacy against Gram-negative pathogens . In oncology, triazole hybrids enhance anticancer activity by improving target selectivity and overcoming drug resistance mechanisms; recent reviews document their application against diverse malignancies [3] [7].
Table 1: Key Identifiers of 2-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid
Property | Value |
---|---|
CAS Registry Number | 1795480-08-8 |
IUPAC Name | 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid |
Molecular Formula | C₆H₈ClN₃O₂ |
Molecular Weight | 189.60 g/mol |
SMILES | CCC(N1N=CN=C1Cl)C(=O)O |
InChI Key | DCLSNINBWBKJAX-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(O)=O)N1N=CN=C1Cl |
Chlorination of the triazole ring induces profound electronic and steric effects that enhance bioactivity. The electron-withdrawing chlorine atom at the C5 position increases the triazole’s acidity, facilitating coordination to metal ions in biological targets. This is exemplified in MBL inhibitors where chlorinated triazole-thiones coordinate the zinc ions in NDM-1’s active site, achieving inhibition in the low micromolar range (IC₅₀ = 2–10 µM) . Chlorine’s hydrophobic character also improves membrane permeability and target engagement. Computational studies reveal that chloro-triazoles exhibit superior binding to resistance determinants like MCR-1 (−12.4 kcal/mol docking scores), crucial for overcoming colistin resistance [10]. Furthermore, chlorine reduces metabolic oxidation, prolonging half-life—a key advantage documented in URAT1 inhibitors for gout therapy, where chlorinated triazoles demonstrated 31-fold greater potency than non-halogenated analogs [9].
Table 2: Impact of Halogenation on Triazole Bioactivity
Halogen | Target | Effect on Potency | Key Mechanism |
---|---|---|---|
Chlorine | NDM-1 (MBL) | 5–10× increase vs. H-analog | Enhanced Zn²⁺ coordination |
Bromine | MCR-1 | −12.4 kcal/mol docking score | Hydrophobic pocket occupancy |
Iodine | URAT1 | IC₅₀ = 0.23 µM | Improved metabolic stability |
None | Reference | Baseline activity | Higher clearance in vivo |
The butanoic acid linker in 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid represents a deliberate optimization to balance conformational flexibility and electronic properties. Butanoic acid’s four-carbon chain enables optimal spatial positioning for simultaneous target engagement: the carboxylic acid anchors to polar residues (e.g., lysine or arginine in MBLs), while the triazole penetrates hydrophobic pockets [9]. This design mimics successful scaffolds like lesinurad, where a flexible spacer boosted URAT1 inhibition 31-fold [9]. The chain length is critical—shorter links (e.g., acetic acid) reduce flexibility, hindering binding, while longer chains (e.g., hexanoic acid) increase entropic penalties. Molecular dynamics simulations confirm that butanoic acid derivatives maintain stable RMSD values (<2.0 Å) in complexes with MCR-1 and NDM-1 [10]. Additionally, the carboxylic acid augments water solubility (LogP ≈ 0.47), countering the triazole’s hydrophobicity to improve bioavailability—a pharmacokinetic advantage validated in triazole-based URAT1 inhibitors exhibiting >70% GI absorption [9] [10].
Table 3: Structure-Activity Relationship (SAR) of Butanoic Acid-Triazole Hybrids
Structural Feature | Biological Consequence | Example Optimization |
---|---|---|
C5-Chlorination on Triazole | ↑ Zinc affinity (MBLs), ↑ metabolic stability | IC₅₀ reduction from 7.18 µM to 0.23 µM |
Butanoic Acid Linker | Optimal length for dual-site target engagement | 4× potency vs. propanoic acid analog |
Free Carboxylic Acid | Salt bridge formation with basic residues | Essential for URAT1/MBL inhibition |
Alkyl Substituent (R) | Modulates lipophilicity; ethyl balances LogP | Improved membrane permeation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: